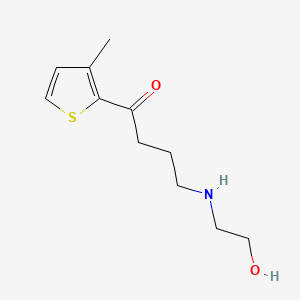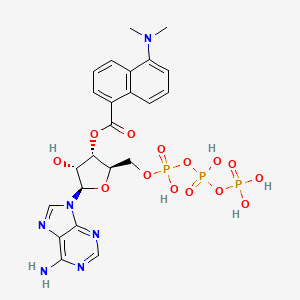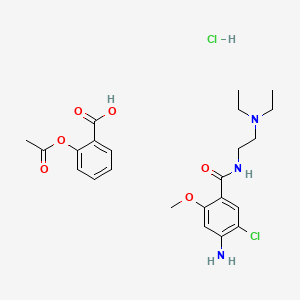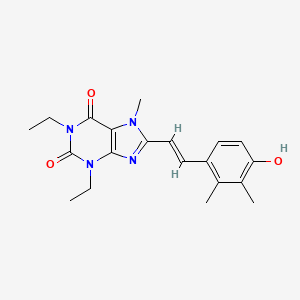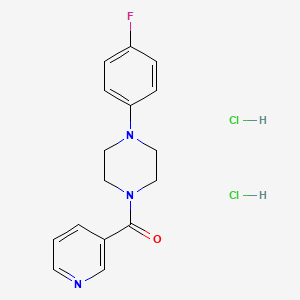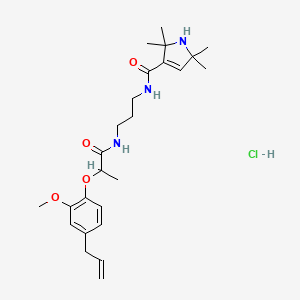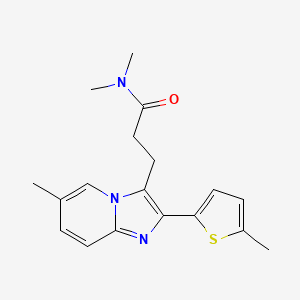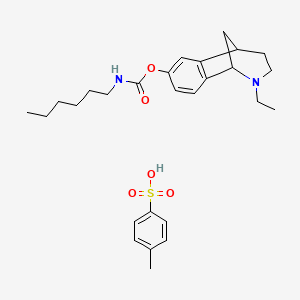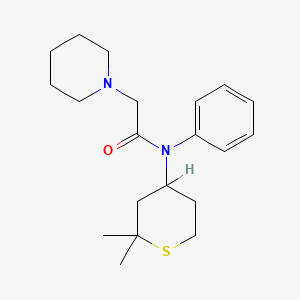
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride: is a chemical compound with a complex structureThe compound’s molecular formula is C11-H17-Cl-N2-O2.Cl-H, and it has a molecular weight of 281.21 .
Preparation Methods
The synthesis of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves several steps The synthetic routes typically include the reaction of p-Phenetidine with chloroacetyl chloride to introduce the chloro group, followed by the reaction with diethylamine to form the diethylamino groupIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride can be compared with other similar compounds, such as:
p-Phenetidine, 3-chloro-beta-(dimethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group and a methoxy group instead of an ethoxy group.
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
97173-06-3 |
|---|---|
Molecular Formula |
C14H24Cl2N2O2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-chloro-4-[2-(diethylamino)ethoxy]-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H |
InChI Key |
DLQIXMCVXXWVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Cl)N)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


